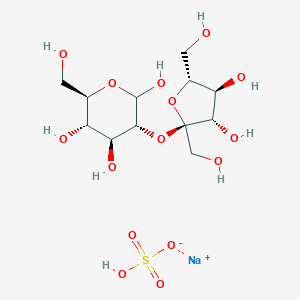![molecular formula C20H23FN2OS B232113 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzothiepin family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether has been studied extensively for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects. Additionally, this compound has been studied for its potential applications in the treatment of various neurological disorders, such as schizophrenia and bipolar disorder.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and norepinephrine receptors, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether are complex and varied. This compound has been shown to affect the levels of various neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its well-established pharmacological profile. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is relatively well-understood. Additionally, this compound is readily available and can be synthesized in large quantities.
One of the main limitations of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects in animal studies, and its long-term effects on human health are not fully understood. Additionally, this compound may interact with other drugs or substances, which could complicate its use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether. One area of interest is the development of more selective and potent analogs of this compound, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Additionally, this compound may be studied for its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of this compound on human health, and to identify any potential risks associated with its use in lab experiments.
Métodos De Síntesis
The synthesis method for 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether involves the reaction of 7-Fluoro-11-hydroxydibenzo[b,f]thiepin-2-yl methyl ether with 4-methylpiperazine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be further purified and characterized using various analytical techniques.
Propiedades
Fórmula molecular |
C20H23FN2OS |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-(9-fluoro-3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C20H23FN2OS/c1-22-7-9-23(10-8-22)18-11-14-3-4-15(21)12-20(14)25-19-6-5-16(24-2)13-17(18)19/h3-6,12-13,18H,7-11H2,1-2H3 |
Clave InChI |
BDHGVPCSJFFQKK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
SMILES canónico |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
